1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane
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Overview
Description
1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane is a highly halogenated cyclopentane derivative This compound is characterized by the presence of five chlorine and five fluorine atoms attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the sequential chlorination and fluorination of cyclopentane. The reaction conditions often include the use of halogenating agents such as chlorine gas and fluorine gas, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the highly reactive nature of the halogenating agents used in the process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form partially or fully dehalogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce partially dehalogenated cyclopentane compounds.
Scientific Research Applications
1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentachlorocyclopentane
- 1,2,3,4,5-Pentafluorocyclopentane
- 1,2,3,4,5-Pentachlorocyclopenta-1,3-diene
Uniqueness
1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane is unique due to the simultaneous presence of both chlorine and fluorine atoms on the cyclopentane ring. This dual halogenation imparts distinct chemical properties, such as increased stability and reactivity, compared to compounds with only one type of halogen.
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-1,2,3,4,5-pentafluorocyclopentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5F5/c6-1(11)2(7,12)4(9,14)5(10,15)3(1,8)13 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOVKPPINIFRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl5F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522613 |
Source
|
Record name | 1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30277-11-3 |
Source
|
Record name | 1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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